[(1-Methylcyclobutyl)oxy]benzene
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Overview
Description
[(1-Methylcyclobutyl)oxy]benzene is an organic compound featuring a benzene ring substituted with a (1-methylcyclobutyl)oxy group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylcyclobutyl)oxy]benzene typically involves the reaction of phenol with 1-methylcyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in the 1-methylcyclobutyl bromide, displacing the bromide ion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar nucleophilic substitution reaction, but with optimized conditions for higher yield and purity. This may involve the use of phase-transfer catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1-Methylcyclobutyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes, alkylbenzenes, acylbenzenes
Scientific Research Applications
[(1-Methylcyclobutyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Methylcyclobutyl)oxy]benzene involves its interaction with various molecular targets. The aromatic ring can participate in π-π stacking interactions, while the (1-methylcyclobutyl)oxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Anisole: Benzene with a methoxy group.
Cyclohexylbenzene: Benzene with a cyclohexyl group.
Uniqueness
[(1-Methylcyclobutyl)oxy]benzene is unique due to the presence of the (1-methylcyclobutyl)oxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
91876-29-8 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1-methylcyclobutyl)oxybenzene |
InChI |
InChI=1S/C11H14O/c1-11(8-5-9-11)12-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
OMZDFCBVVIRJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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